4,6-O-Benzylidene-D-glucal
4,6-O-Benzylidene-D-glucal
Brand Name:
Vulcanchem
CAS No.:
63598-36-7
VCID:
VC0014451
InChI:
InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13-/m1/s1
SMILES:
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3
Molecular Formula:
C13H14O4
Molecular Weight:
234.25 g/mol
4,6-O-Benzylidene-D-glucal
CAS No.: 63598-36-7
Cat. No.: VC0014451
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63598-36-7 |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | (2R,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
| Standard InChI | InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13-/m1/s1 |
| Standard InChI Key | XMDUTBYCCVWPLD-FVCCEPFGSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@@H](O1)C3=CC=CC=C3 |
| SMILES | C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
| Canonical SMILES | C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator